
methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often have complex structures with multiple functional groups. These can include amide, ester, and sulfonamide groups, which can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or modifying existing ones . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, esters can undergo hydrolysis, transesterification, and reactions with organometallic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its molecular structure .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is involved in various chemical synthesis processes. For instance, it cyclizes in the presence of bases to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength (Ukrainets et al., 2014).
Applications in Electrophysiological Studies
- Compounds including this compound have been synthesized and assessed for their electrophysiological activities. These compounds demonstrate potency in in vitro assays and can be used to study cardiac electrophysiological properties (Morgan et al., 1990).
Role in Anticancer Research
- Derivatives of this compound have been synthesized and evaluated for their anticancer activities. For example, certain compounds show proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Photolysis Studies
- Studies on the photolysis of related compounds, such as tribenuron-methyl which contains a similar structure, provide insights into the environmental behavior of these chemicals. This research is essential in understanding the degradation and transformation of such compounds under light exposure (Bhattacharjeel & Dureja, 2002).
Synthesis of Novel Compounds
- The compound plays a crucial role in the synthesis of various novel compounds, including derivatives with potential therapeutic applications. These synthetic routes and their products are significant in the development of new drugs and chemicals (Lim et al., 2007).
Intermediates in Pharmaceutical Synthesis
- It serves as an intermediate in the synthesis of various pharmaceutical compounds, demonstrating its versatility and importance in drug development and chemical synthesis processes (Xu et al., 2018).
Mechanism of Action
Target of action
Compounds with an indole structure, like the one in “methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate”, often interact with various proteins and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.
Mode of action
The compound might interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway . The exact mode of action would depend on the compound’s structure and the nature of its target.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and properties. For example, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, it might alter cellular functions, induce or inhibit specific responses, or have cytotoxic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been found to have various biologically vital properties, including the ability to influence cell function . This can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-4-26(5-2)23(29)15-27-14-21(19-8-6-7-9-20(19)27)34(31,32)16-22(28)25-18-12-10-17(11-13-18)24(30)33-3/h6-14H,4-5,15-16H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSHSPSHJFJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
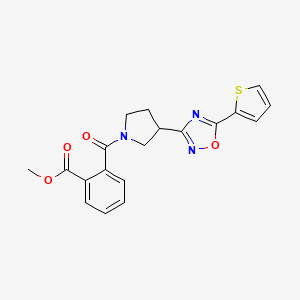
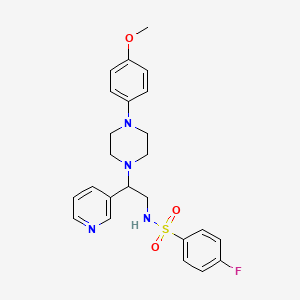
![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)
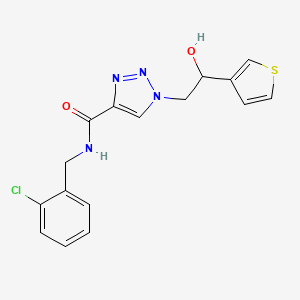

![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
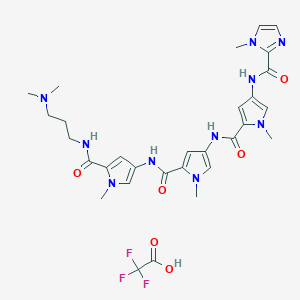
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)
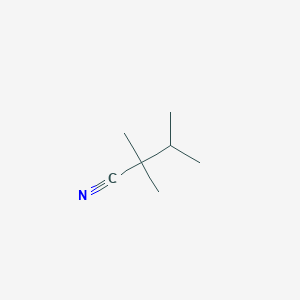
![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)
![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

